[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate
Overview
Description
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate typically involves a multi-step process. One common method is the Fischer indolisation, which is a one-pot, three-component reaction involving aryl hydrazines, ketones, and alkyl halides . This method is known for its high yield and operational simplicity. The reaction conditions often include the use of microwave irradiation to reduce reaction time and improve efficiency.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Fischer indolisation process. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the availability of commercially accessible starting materials makes this process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Water radical cations, ambient conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate involves its interaction with various molecular targets. The compound can bind to DNA, proteins, and enzymes, leading to changes in their structure and function . This interaction can result in the modulation of transcriptional regulation, enzyme inhibition, and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic oxindoles: These compounds share the indole core and exhibit similar biological activities.
Indole-3-acetic acid derivatives: Known for their plant hormone activity and diverse biological applications.
Dichloroanilines: Aniline derivatives with similar aromatic properties.
Uniqueness
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate is unique due to its specific combination of an indole core, fluorobenzoate group, and imine linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[(E)-(1-methyl-2-oxoindol-3-ylidene)amino] 2-fluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c1-19-13-9-5-3-7-11(13)14(15(19)20)18-22-16(21)10-6-2-4-8-12(10)17/h2-9H,1H3/b18-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKBFTNWQOERFC-NBVRZTHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NOC(=O)C3=CC=CC=C3F)C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N\OC(=O)C3=CC=CC=C3F)/C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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